Mespirenone
Mespirenone
Mespirenone is a spironolactone derivative and aldosterone antagonist with diuretic activity. Mespirenone, after in vivo metabolization, inhibits aldosterone synthase (steroid 18-hydroxylase), thereby preventing the synthesis of aldosterone in addition to the synthesis of other mineralocorticoids. The blockade of aldosterone synthesis results in increased sodium and water excretion while reducing potassium excretion within the kidney. Mespirenone has a short half-life and is metabolized completely into active metabolites.
Brand Name:
Vulcanchem
CAS No.:
87952-98-5
VCID:
VC0026127
InChI:
InChI=1S/C25H30O4S/c1-13(26)30-19-11-14-10-15(27)4-7-23(14,2)17-5-8-24(3)22(21(17)19)16-12-18(16)25(24)9-6-20(28)29-25/h4,7,10,16-19,21-22H,5-6,8-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+,24+,25+/m1/s1
SMILES:
CC(=O)SC1CC2=CC(=O)C=CC2(C3C1C4C5CC5C6(C4(CC3)C)CCC(=O)O6)C
Molecular Formula:
C25H30O4S
Molecular Weight:
426.6 g/mol
Mespirenone
CAS No.: 87952-98-5
Reference Standards
VCID: VC0026127
Molecular Formula: C25H30O4S
Molecular Weight: 426.6 g/mol
CAS No. | 87952-98-5 |
---|---|
Product Name | Mespirenone |
Molecular Formula | C25H30O4S |
Molecular Weight | 426.6 g/mol |
IUPAC Name | S-[(1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-18'-yl] ethanethioate |
Standard InChI | InChI=1S/C25H30O4S/c1-13(26)30-19-11-14-10-15(27)4-7-23(14,2)17-5-8-24(3)22(21(17)19)16-12-18(16)25(24)9-6-20(28)29-25/h4,7,10,16-19,21-22H,5-6,8-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+,24+,25+/m1/s1 |
Standard InChIKey | CPHJTSJQUQZOLJ-ISIDMKFXSA-N |
Isomeric SMILES | CC(=O)S[C@@H]1CC2=CC(=O)C=C[C@@]2([C@@H]3[C@@H]1[C@@H]4[C@@H]5C[C@@H]5[C@]6([C@]4(CC3)C)CCC(=O)O6)C |
SMILES | CC(=O)SC1CC2=CC(=O)C=CC2(C3C1C4C5CC5C6(C4(CC3)C)CCC(=O)O6)C |
Canonical SMILES | CC(=O)SC1CC2=CC(=O)C=CC2(C3C1C4C5CC5C6(C4(CC3)C)CCC(=O)O6)C |
Description | Mespirenone is a spironolactone derivative and aldosterone antagonist with diuretic activity. Mespirenone, after in vivo metabolization, inhibits aldosterone synthase (steroid 18-hydroxylase), thereby preventing the synthesis of aldosterone in addition to the synthesis of other mineralocorticoids. The blockade of aldosterone synthesis results in increased sodium and water excretion while reducing potassium excretion within the kidney. Mespirenone has a short half-life and is metabolized completely into active metabolites. |
Synonyms | (7α,15α,16α,17α)-7-(Acetylthio)-15,16-dihydro-17-hydroxy-3-oxo-3’H-cyclopropa[15,16]pregna-1,4,15-triene-21-carboxylic Acid γ-Lactone; ZK 94679; |
PubChem Compound | 65660 |
Last Modified | Nov 11 2021 |
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